molecular formula C28H31NO10 B1202236 Feudomycin B CAS No. 79438-97-4

Feudomycin B

Cat. No. B1202236
CAS RN: 79438-97-4
M. Wt: 541.5 g/mol
InChI Key: GKOUBQUQZFFVPW-UHFFFAOYSA-N
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Description

  • Azinomycins A and B have been analyzed for their antitumor properties, with their chemical structures determined based on spectral and chemical properties (Yokoi, Nagaoka, & Nakashima, 1986).

  • Landomycin A , known for its antitumor properties, has had its total synthesis achieved, demonstrating the complexity of synthesizing such molecules (Yang, Fu, & Yu, 2011).

  • Arylomycin B antibiotics have been synthesized and characterized, highlighting the diversity and evolutionary forces behind the development of antibiotic families (Roberts, Smith, & Romesberg, 2011).

Scientific Research Applications

  • Oki, T., Matsuzawa, Y., Kiyoshima, K., Yoshimoto, A., Naganawa, H., Takeuchi, T., & Umezawa, H. (1981). New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4. The Journal of Antibiotics, 34(7), 783-90. This paper discusses the production of new anthracyclines named feudomycins A and B by a mutant strain of Streptomyces coeruleorubidus. It describes the isolation of feudomycin B with a focus on its chemical structure, but does not delve into its scientific research applications (Oki et al., 1981).

properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000469
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feudomycin B

CAS RN

79438-97-4
Record name Feudomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Oki, Y TAKATSUKI, H TOBE… - The Journal of …, 1981 - jstage.jst.go.jp
Sir: In the studies on biosynthesis of anthracycline antibiotics, we isolated from Streptomyces peucetius subsp. caesius ATCC27952 a blocked mutant which is unable to produce …
Number of citations: 27 www.jstage.jst.go.jp
T Oki, Y MATSUZAWA, K KIYOSHIMA… - The Journal of …, 1981 - jstage.jst.go.jp
… Three major red bands appeared at Rf values of 0.15 (feudomycin A), 0.13 (feudomycin B), … -hexane; 57.9 mg of feudomycin A; 31.8 mg of feudomycin B; 52 mg of dihydrodaunomycin. …
Number of citations: 49 www.jstage.jst.go.jp
A YOSHIMOTO, O JOHDO, S FUJII, K KUBO… - The Journal of …, 1992 - jstage.jst.go.jp
… D788-14 (4-O-demethyl feudomycin B) and D788-13 (9,10-anhydro … (4- 0-demethyl feudomycin B) in CDCL … -0-demethyl (feudomycin D) (ll-deoxy (ll-deoxy daunorubicin) feudomycin B) …
Number of citations: 18 www.jstage.jst.go.jp
Y Matsuzawa, T OKI, T TAKEUCHI… - The Journal of …, 1981 - jstage.jst.go.jp
Materials and Methods L1210 Cell Growth in Culture Mouse leukemia L1210 cells were cultured in RPMI 1640" Nissui". Calf serum (1020%, Chiba Serum Institute, Chiba), sodium …
Number of citations: 60 www.jstage.jst.go.jp
R Abdelaziz, YH Tartor, AB Barakat… - BMC Veterinary …, 2022 - Springer
Background Newcastle disease virus (NDV) is a severe disease that affects domestic and wild birds. Controlled antibiotics derived from probiotics have been examined as prospective …
Number of citations: 1 link.springer.com
F Arcamone, G Cassinelli - Current medicinal chemistry, 1998 - books.google.com
… coeruleorubidus which also produced feudomycin B (42e), feudomycinone C (42f) and of its 10-hydroxy analog, feudomycinone D (43a)[205]. The 7-Odaunosaminyl glycoside of the …
Number of citations: 66 books.google.com
R Czerniak - 1983 - search.proquest.com
A theory of selective anti-cancer drug action called bioreductive alkylation is described which is based upon the in vivo formation of quinone methides. Three models are given which …
Number of citations: 2 search.proquest.com
T Hiyama, M Sawahara, Y Kusano - Chemistry Letters, 1985 - journal.csj.jp
Allyl addition to enolizable aldehyde and ketones is achieved efficiently with manganese reagents generated by the reaction of allyl bromide with MnCl 2 –LiAlH 4 or Mn powder. The …
Number of citations: 12 www.journal.csj.jp
J Huk, M Blumauerová - Folia Microbiologica, 1989 - Springer
The growing need of highly potent anticancer agents has stimulated the investigation of streptomycetes producing daunomycin-type anthracyclines. This review compares the features …
Number of citations: 4 link.springer.com

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